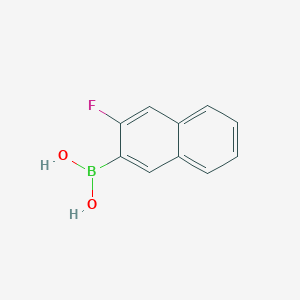

(3-Fluoronaphthalen-2-YL)boronic acid

Description

Significance of Organoboron Compounds as Synthetic Building Blocks

Organoboron compounds are organic molecules featuring a carbon-boron bond, which facilitates a wide array of chemical transformations. fiveable.mewikipedia.org They are highly valued as synthetic intermediates due to their versatility in forming new chemical bonds, enabling the construction of complex molecular frameworks that are otherwise difficult to synthesize. fiveable.medigitellinc.com A key application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, where they act as nucleophilic partners to form carbon-carbon bonds with high efficiency. fiveable.me

Compared to other organometallic reagents, organoboron compounds offer several advantages, including lower toxicity and greater stability, making them safer and easier to handle in a laboratory setting. fiveable.me Their high reactivity in cross-coupling reactions, coupled with a reduced propensity for side reactions, contributes to higher yields and more efficient synthetic pathways. fiveable.me The utility of organoboron compounds extends beyond carbon-carbon bond formation; they can also be transformed into various other functional groups through reactions like oxidation. fiveable.me

Evolution and Scope of Boronic Acids in Organic Synthesis

The history of boronic acids dates back to 1860, with the first synthesis and isolation reported by Edward Frankland. molecularcloud.orgwikipedia.org However, their widespread use in organic synthesis, particularly in cross-coupling reactions, is a more recent development. The pioneering work of Akira Suzuki and Norio Miyaura in the late 1970s on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, now famously known as the Suzuki-Miyaura coupling reaction, was a watershed moment. rsc.orgyonedalabs.com This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr

The scope of boronic acids in organic synthesis is vast and continues to expand. Initially demonstrated with vinyl and aryl boronic acids, the Suzuki-Miyaura reaction is now applicable to a wide range of substrates, including alkyl, alkenyl, and alkynyl boronic acids and their derivatives. organic-chemistry.org Beyond the Suzuki-Miyaura coupling, boronic acids participate in a variety of other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, conjugate additions, and homologations. wikipedia.orgsigmaaldrich.com

Specific Context of Fluorinated Arylboronic Acids

The introduction of fluorine atoms into arylboronic acids imparts unique and often beneficial properties to the molecules. Fluorine's high electronegativity can significantly influence the electronic characteristics of the aryl ring, which in turn affects the reactivity of the boronic acid. researchgate.net Fluorinated arylboronic acids often exhibit increased Lewis acidity at the boron center, which can be crucial for their interactions with other molecules and their performance in catalytic reactions. nih.gov

These compounds are of particular interest in medicinal chemistry, as the incorporation of fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govbohrium.com The synthesis of fluorinated arylboronic acids can be achieved through various methods, including the fluorination of existing arylboronic acids or the borylation of fluorinated aryl halides. harvard.eduorganic-chemistry.org While highly useful, the synthesis and application of polyfluorinated arylboronic acids can sometimes be challenging due to their potential instability under basic conditions. researchgate.net

Overview of Research Landscape for Naphthalene (B1677914) Boronic Acids

Naphthalene-based boronic acids are an important subclass of arylboronic acids, providing a larger, more rigid aromatic scaffold for the synthesis of advanced materials and complex organic molecules. Research in this area has focused on the synthesis of various isomers of naphthalenylboronic acids and their application in cross-coupling reactions to create novel biaryl compounds and extended π-conjugated systems. These compounds are valuable precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. numberanalytics.com

The introduction of a fluorine substituent onto the naphthalene ring, as in (3-Fluoronaphthalen-2-YL)boronic acid, combines the properties of both fluorinated and naphthalene-based systems. While specific, in-depth research on (3-Fluoronaphthalen-2-YL)boronic acid is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the general behavior of fluorinated arylboronic acids and naphthalenylboronic acids. It is expected to be a valuable building block for the synthesis of novel fluorinated polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Below is a table summarizing the general properties of the classes of compounds discussed:

| Compound Class | Key Features | Primary Applications |

| Organoboron Compounds | Versatile reactivity, stability, low toxicity. fiveable.me | Cross-coupling reactions, synthetic intermediates. fiveable.medigitellinc.com |

| Boronic Acids | Air and moisture stable, readily available. dergipark.org.tr | Suzuki-Miyaura coupling, Chan-Lam coupling. wikipedia.orgsigmaaldrich.com |

| Fluorinated Arylboronic Acids | Increased Lewis acidity, unique electronic properties. nih.gov | Medicinal chemistry, materials science. nih.govnumberanalytics.com |

| Naphthalene Boronic Acids | Extended aromatic system, rigid scaffold. | Organic electronics, synthesis of complex molecules. numberanalytics.com |

Properties

IUPAC Name |

(3-fluoronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVTUJWWSROSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoronaphthalen 2 Yl Boronic Acid Analogs

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids are a class of organoboranes characterized by a boron atom bonded to an aryl group and two hydroxyl groups. This structure imparts unique chemical properties that are central to their synthetic utility.

Boronic acids function as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgnih.gov This acidity is due to the electron-deficient nature of the boron atom, which possesses an empty p-orbital. wiley-vch.de In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govru.nl The formation of the boronate complex occurs through the interaction of the boronic acid with a Lewis base, most commonly a hydroxide ion. nih.gov

The pKa of a typical boronic acid is around 9; however, upon forming the tetrahedral boronate complex, the pKa is lowered to approximately 7. wikipedia.org The acidity of arylboronic acids is influenced by the electronic properties of the substituents on the aromatic ring. nih.govnih.gov Electron-withdrawing groups, such as the fluorine atom in (3-Fluoronaphthalen-2-YL)boronic acid, increase the Lewis acidity of the boron center. nih.gov This enhanced acidity facilitates the formation of the boronate anion, which is a key intermediate in many of its subsequent reactions. nih.gov Boronic acids are also capable of forming reversible covalent complexes with molecules that have vicinal (1,2) or sometimes (1,3) Lewis base donors, such as diols, sugars, and amino acids. wikipedia.org

The table below illustrates the effect of fluorine-containing substituents on the acidity of phenylboronic acids.

| Compound | pKa (spectrophotometric) | pKa (potentiometric) |

| 4-F-C₆H₄B(OH)₂ | 9.14 | 9.13 |

| 3-F-C₆H₄B(OH)₂ | 8.65 | 8.63 |

| 2-F-C₆H₄B(OH)₂ | 8.78 | 8.80 |

| 4-CF₃-C₆H₄B(OH)₂ | 8.44 | 8.54 |

| 3-CF₃-C₆H₄B(OH)₂ | 8.35 | 8.38 |

| 4-OCF₃-C₆H₄B(OH)₂ | 8.74 | 8.78 |

| 3-OCF₃-C₆H₄B(OH)₂ | 8.52 | 8.54 |

| Data sourced from a 2022 study on fluorinated phenylboronic compounds. nih.gov |

A cornerstone of the reactivity of arylboronic acids is their participation in transmetalation reactions with transition metals. wikipedia.orgcuny.edu Transmetalation is a fundamental step in many catalytic cycles where an organic group is transferred from one metal (in this case, boron) to another (typically a transition metal like palladium). rsc.orgresearchgate.net This process results in the formation of a new organometallic species, for example, an organopalladium complex, which can then proceed through further reaction steps. rsc.orgresearchgate.net

The aryl group of the boronic acid is transferred to the transition metal center, forming a new carbon-metal bond. rsc.orgresearchgate.net This step is crucial for reactions like the Suzuki-Miyaura coupling. The efficiency of transmetalation can be influenced by various factors, including the nature of the aryl group, the ligands on the transition metal, and the reaction conditions. nih.gov Besides palladium, arylboronic acids can undergo transmetalation with other late transition metals, including rhodium, iron, cobalt, platinum, and gold, enabling a wide range of synthetic transformations. rsc.org The ability to undergo chemoselective transmetalation is also a key feature, allowing for complex molecular construction. nih.govacs.org

Mechanisms of Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are most famously employed as reagents in palladium-catalyzed cross-coupling reactions, which form carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a versatile cross-coupling reaction that joins an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmusechem.com The generally accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comchemrxiv.org

Catalytic Cycle of the Suzuki-Miyaura Reaction

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-X).

Transmetalation : The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center.

Reductive Elimination : The two organic groups (Ar and Ar') are coupled, forming the final product (Ar-Ar') and regenerating the Pd(0) catalyst.

The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a coordinatively unsaturated palladium(0) species. libretexts.orgmusechem.com In this step, the palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. libretexts.orgyonedalabs.com This process involves the oxidation of palladium from the 0 to the +2 state. The oxidative addition step is often the rate-determining step of the entire catalytic cycle. libretexts.org There has been discussion regarding the precise nature of the active palladium(0) catalyst, with studies suggesting that under catalytic conditions, oxidative addition may occur from a monoligated 12-electron palladium complex (PdL) rather than the often-depicted diligated 14-electron complex (PdL₂). chemrxiv.orgresearchgate.net

Following oxidative addition, the transmetalation step occurs, where the aryl group from the boronic acid is transferred to the palladium(II) complex. chembites.org This step requires the presence of a base, typically a hydroxide or carbonate, which plays a critical role in activating the boronic acid. rsc.orgchembites.org The exact mechanism of base-promoted transmetalation has been a subject of extensive investigation, with two primary pathways proposed. chembites.org

The Boronate Pathway : In this mechanism, the hydroxide ion attacks the Lewis acidic boron atom of the arylboronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate (ArB(OH)₃⁻). nih.govchembites.org This activated boronate then transfers its aryl group to the palladium(II) center.

The Oxo-Palladium Pathway : Alternatively, the hydroxide can displace the halide ligand on the palladium(II) complex to form a palladium-hydroxo species (L₂Pd(Ar)(OH)). nih.govchembites.org This complex then reacts with the neutral boronic acid. Kinetic studies have suggested that this pathway, involving the palladium-hydroxo complex, is significantly faster and may be the predominant mechanism. researchgate.netchembites.org

Regardless of the precise pathway, the process typically involves the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage. chemrxiv.orgresearchgate.net From this intermediate, the aryl group migrates from boron to palladium, and the boron-containing byproduct is released. The resulting diorganopalladium(II) complex then proceeds to the final step of the cycle, reductive elimination, to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism

Reductive Elimination

Reductive elimination is the final, product-forming step in many transition metal-catalyzed cross-coupling reactions. This step involves the formation of a new carbon-carbon or carbon-heteroatom bond from an organometallic intermediate, with the metal center being reduced in its oxidation state. In the context of reactions involving (3-Fluoronaphthalen-2-YL)boronic acid or its analogs, after transmetalation of the fluoronaphthyl group to a metal center (such as palladium, nickel, or copper), and subsequent association of the coupling partner, the two organic fragments are joined together via reductive elimination.

For instance, in a typical Suzuki-Miyaura coupling, a Pd(II) intermediate of the type LnPd(Ar)(Ar') (where Ar is the 3-fluoronaphthalen-2-yl group and Ar' is the coupling partner) undergoes reductive elimination to yield the biaryl product Ar-Ar' and a Pd(0) species, which re-enters the catalytic cycle. The rate and efficiency of this step can be influenced by the electronic properties and steric hindrance of the ligands on the metal center and the organic groups themselves. The presence of the fluorine atom on the naphthalene (B1677914) ring can influence the electronic density of the aryl group, which in turn can affect the kinetics of the reductive elimination step.

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions offer a cost-effective and versatile alternative to palladium-catalyzed systems for the formation of C-C, C-N, C-O, and C-S bonds. (3-Fluoronaphthalen-2-YL)boronic acid and its fluorinated arylboronic acid analogs are competent coupling partners in these transformations. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.

Copper(II) acetate (B1210297) is a common mediator for coupling arylboronic acids with various partners, including alkanethiols. organic-chemistry.org The reaction tolerates a wide range of functional groups and is influenced moderately by steric hindrance near the reaction site. organic-chemistry.org For sensitive chiral systems, copper-mediated methods can be advantageous as they often avoid the use of strong bases, thus preventing side reactions like epimerization. organic-chemistry.org

A significant application is the copper-mediated radiofluorination of arylboronic acids with K18F, which is valuable for the synthesis of PET radiotracers. acs.org This method is effective for a range of electron-deficient, -neutral, and -rich arylboronic acids. acs.org However, a common side reaction in these processes is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. acs.orgnih.gov Mechanistic studies suggest that these fluorination reactions can proceed through the formation of a copper(III)-fluoride complex. nih.govresearchgate.net The reaction pathway may involve the oxidation of Cu(I) to Cu(III), followed by transmetalation with the arylboronic acid and subsequent C-F reductive elimination. researchgate.net

To mitigate the competing protodeboronation reaction, reaction conditions can be optimized. For example, mechanistic investigations have shown that strong donor ligands and high temperatures can promote Cu-mediated protodeboronation. researchgate.netresearchgate.net A ligandless procedure using t-BuOH as a solvent allows for activation of fluoride under milder conditions, thereby minimizing this unwanted side reaction. researchgate.netresearchgate.net

| Coupling Partner | Catalyst/Mediator | Conditions | Product Type | Yield | Reference |

| Alkanethiols | Cu(OAc)2, Pyridine | Anhydrous DMF | Aryl alkyl sulfides | 40-90% | organic-chemistry.org |

| O-Acetyl hydroxamic acids | Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) | THF, 60 °C | N-Aryl amides | Good | nih.gov |

| [18F]Fluoride | Cu(OTf)2, Pyridine | DMF, 110 °C | [18F]Aryl fluorides | Moderate to High RCC | acs.org |

Iron-Mediated Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical alternative to those using precious metals like palladium. researchgate.net These reactions often involve radical mechanisms or organoiron species with iron in various oxidation states. researchgate.netprinceton.edu While the coupling of Grignard reagents with aryl halides is a well-known iron-catalyzed transformation, the use of arylboronic acids is also being explored.

The mechanism can involve low-valent iron species, potentially including Fe(-II), which are generated in situ. researchgate.net Some iron-catalyzed couplings of aryl chlorides with alkyl Grignard reagents have shown high efficiency. researchgate.netorganic-chemistry.org For instance, a catalyst system of iron(III) fluoride (FeF3) and an N-heterocyclic carbene (NHC) ligand like SIPr has proven effective for coupling various aryl chlorides with alkyl Grignard reagents. organic-chemistry.org

DFT studies on related systems suggest that the catalytic cycle might involve Fe(I)/Fe(II)/Fe(III) oxidation states, proceeding through the generation of alkyl radical intermediates. nih.gov While specific examples detailing the iron-mediated cross-coupling of (3-Fluoronaphthalen-2-YL)boronic acid are not prevalent, the general reactivity patterns established for other arylboronic acids and related substrates suggest its potential as a coupling partner in these emerging methodologies.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis provides a powerful tool for C-C bond formation, often exhibiting unique reactivity compared to palladium. Nickel catalysts are particularly effective in activating challenging substrates. (3-Fluoronaphthalen-2-YL)boronic acid and its analogs are suitable substrates for various nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

These reactions can be performed under mild, base-free conditions, for instance, in the coupling of chromene acetals with boronic acids using a Ni(cod)2/PPh3 system. organic-chemistry.org This highlights the tolerance of nickel catalysts to various functional groups. organic-chemistry.org Electron-deficient arylboronic acids often exhibit higher reactivity in these systems. organic-chemistry.org

A notable application of nickel catalysis is the activation of typically inert C-F bonds. beilstein-journals.org For example, 2-fluorobenzofurans can undergo efficient coupling with arylboronic acids in the presence of a Ni(0) catalyst. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination to achieve C-F bond activation. beilstein-journals.orgnih.gov This type of reactivity is particularly relevant for fluorinated substrates like (3-Fluoronaphthalen-2-YL)boronic acid.

| Coupling Partner | Catalyst System | Conditions | Key Feature | Reference |

| Redox-Active Esters | NiCl2·6H2O, Et3N | Practical, scalable | Decarboxylative coupling | nih.gov |

| Chromene Acetals | Ni(cod)2, PPh3 | Base-free | Csp3–O activation | organic-chemistry.org |

| 2-Fluorobenzofurans | Ni(cod)2, PCy3 | Toluene/H2O, RT | C-F bond activation | beilstein-journals.orgnih.gov |

| 1-Fluoro-2-haloethanes | Ni catalyst | Mild conditions | Selective C-X activation | rsc.org |

Specific Reactivity of Fluorinated Arylboronic Acids

Protodeboronation Pathways and Mechanisms

A significant competing reaction for arylboronic acids, including fluorinated analogs, is protodeboronation, the formal substitution of the C-B(OH)2 group with a C-H bond. nih.gov This process can occur under various conditions, including acidic, basic, or even upon UV irradiation, and is particularly relevant in the basic aqueous media often used for Suzuki-Miyaura cross-couplings. researchgate.net

The mechanism and rate of protodeboronation are highly dependent on pH. nih.gov The reaction generally proceeds faster at high pH due to the formation of the more reactive arylboronate anion [ArB(OH)3]-. ed.ac.uk Kinetic studies have revealed multiple pathways for this transformation. nih.gov For many arylboronic acids, the mechanism involves a concerted proton transfer. However, for highly electron-deficient arenes, the reaction can proceed via a transient aryl anion intermediate. nih.govacs.org

| Condition | General Effect on Protodeboronation | Mechanism | Reference |

| High pH (>10) | Accelerated rate | Formation of reactive boronate anion | researchgate.neted.ac.uk |

| Acidic Media | Can promote reaction | Acid-promoted C-B bond cleavage | researchgate.net |

| pH near pKa of boronic acid | Can be exacerbated | Self-catalysis pathways | nih.gov |

Influence of Fluorine Position (e.g., ortho-fluorine)

The position of the fluorine substituent on the aromatic ring significantly influences the rate and mechanism of protodeboronation. The strong electron-withdrawing nature of fluorine activates the aryl ring towards nucleophilic attack and can stabilize anionic intermediates.

An ortho-fluorine substituent can have a profound effect. For example, studies on 2,6-difluorophenylboronic acid have been instrumental in elucidating protodeboronation mechanisms. acs.org The presence of electron-withdrawing groups, such as fluorine, on the aryl ring generally increases the rate of protodeboronation. This is particularly true for pathways that involve the formation of an aryl anion intermediate, as the fluorine atom can stabilize the negative charge. nih.govacs.org

In electrophilic fluorination reactions using reagents like acetyl hypofluorite (AcOF), the electronic effects of substituents also play a crucial role. organic-chemistry.orgnih.gov While arylboronic acids with electron-donating groups typically undergo clean ipso-substitution (replacement of the boron moiety), those with electron-withdrawing groups can lead to mixtures of products where fluorination occurs ortho to the boronic acid group in competition with the desired ipso-substitution. organic-chemistry.orgnih.gov This highlights how the fluorine substituent's electronic influence can direct the reactivity of the C-B bond and adjacent C-H bonds.

pH Dependence and Boron Speciation

The reactivity and stability of arylboronic acids, including (3-Fluoronaphthalen-2-YL)boronic acid, are intrinsically linked to the pH of the reaction medium. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form. rsc.orgnih.gov This equilibrium is a critical determinant of the compound's behavior in solution.

Under acidic conditions, the neutral trigonal form, R-B(OH)₂, is predominant. rsc.org As the pH increases to approach the pKa of the boronic acid (typically around 9 for simple arylboronic acids), the concentration of the anionic tetrahedral boronate species, [R-B(OH)₃]⁻, rises. nih.govrsc.org This transformation is significant because the two species exhibit different electronic properties and reactivity. The neutral form is electron-accepting, while the anionic boronate is electron-donating. rsc.org The formation of the tetrahedral boronate is often crucial for the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.

The pKa value itself can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in (3-Fluoronaphthalen-2-YL)boronic acid, tend to decrease the pKa, making the boronic acid more acidic. rsc.org Conversely, electron-donating groups increase the pKa. rsc.org This modulation of acidity affects the optimal pH range for reactions and the stability of the boronic acid.

Kinetic studies have revealed that the formation of boronate esters with diols is also pH-dependent. While it was initially thought that the tetrahedral boronate is significantly more reactive in ester formation, it is now understood that both the trigonal and tetrahedral forms can participate, with the relative stability of the resulting esters being a key factor. nih.gov The speciation as a function of pH can be qualitatively predicted, with the maximum concentration of boronate esters occurring at a pH where the sum of the charges of the free reacting species equals the charge of the ester. nih.gov

Table 1: pH-Dependent Speciation of Arylboronic Acids

| pH Range | Dominant Boron Species | Hybridization | Electronic Character |

| Acidic (pH < pKa) | Trigonal Boronic Acid | sp² | Electron-accepting |

| Basic (pH > pKa) | Tetrahedral Boronate | sp³ | Electron-donating |

Strategies for Mitigating Protodeboronation (e.g., Boron-Masking)

A prevalent and often undesirable side reaction for arylboronic acids is protodeboronation, the cleavage of the C-B bond by a proton source to yield the corresponding arene (in this case, 3-fluoronaphthalene). youtube.com This process reduces the yield of the desired cross-coupling product and is influenced by factors such as temperature, pH, and the electronic nature of the aryl group. acs.orgescholarship.org Electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway. acs.org

Several strategies have been developed to mitigate protodeboronation. One effective approach is the "slow-release" of the boronic acid into the reaction mixture. This is achieved by using more stable derivatives like organotrifluoroborates (ArBF₃K) or N-methyliminodiacetic acid (MIDA) boronate esters. youtube.comresearchgate.net These precursors hydrolyze under the reaction conditions to gradually generate the active boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation. youtube.com

Another powerful strategy is "boron-masking," where the boronyl group is temporarily protected to reduce its reactivity towards protodeboronation. researchgate.net This involves converting the boronic acid into a more stable derivative that can be easily unmasked when needed. For example, reaction with 1,8-diaminonaphthalene forms a stable cyclic diaminoborane. This masking group significantly lowers the Lewis acidity of the boron atom by donation of nitrogen lone-pair electrons into the vacant p-orbital of boron, rendering it less susceptible to protonolysis. researchgate.net The masking group is robust during coupling reactions and can be readily removed by treatment with an aqueous acid. researchgate.net Similarly, diethanolamine (B148213) can be used to form stable, crystalline adducts that can be used directly in Suzuki coupling reactions. youtube.com

Optimization of reaction conditions, including the use of highly active catalysts that promote rapid cross-coupling over protodeboronation, and the addition of metal additives like silver or copper, also serve as effective mitigation techniques. youtube.com

Table 2: Strategies to Mitigate Protodeboronation

| Strategy | Description | Example Protecting Group/Precursor |

| Slow-Release | Use of a stable precursor that gradually releases the active boronic acid. | Organotrifluoroborates (ArBF₃K), MIDA boronates |

| Boron-Masking | Temporary protection of the boronyl group to reduce its reactivity. | 1,8-Diaminonaphthalene (dan), Diethanolamine (dea) |

| Catalyst Design | Employment of highly efficient catalysts to accelerate the desired reaction. | N/A |

| Additives | Use of metal additives to enhance the rate of cross-coupling. | Silver (Ag), Copper (Cu) salts |

Chemoselectivity in Dihalogenated Substrates

In cross-coupling reactions involving dihalogenated substrates, such as dihalonaphthalenes, achieving chemoselectivity—the selective reaction at one halogen site over another identical or different halogen—is a significant synthetic challenge. The ability to control the site of reaction allows for the stepwise functionalization of polyhalogenated aromatics, providing access to complex molecular architectures.

The site-selectivity in Suzuki-Miyaura couplings is governed by a combination of electronic, steric, and catalyst-directing effects. acs.orgresearchgate.net Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and its rate follows the order of bond dissociation energy: C-I > C-Br > C-Cl. rsc.org When two different halogens are present, the reaction typically occurs at the more reactive halogen.

When two identical halogens are present on an aromatic ring, selectivity is dictated by more subtle factors. Electronic effects play a crucial role; the palladium catalyst will preferentially undergo oxidative addition at the most electrophilic carbon center. acs.org For instance, in dihalogenated pyridines, monoarylation often occurs at the more electrophilic C2 position. nih.gov Steric hindrance can also direct selectivity, with the catalyst favoring the less sterically encumbered position.

Furthermore, the choice of catalyst and ligands can override inherent electronic and steric preferences. Specific ligand systems can direct the catalyst to a particular site, enabling "unconventional" site selectivity. researchgate.net The reaction conditions, including the base and solvent system, can also influence the outcome. For example, in the coupling of 2,4-dibromoanisole, regioselective formylation followed by a Suzuki-Miyaura coupling with an alkyl boronic acid proceeded at a specific bromine position, highlighting the possibility of controlled, stepwise functionalization. ntnu.no The ability to tune these parameters is essential for achieving the desired chemoselectivity in the reaction of (3-Fluoronaphthalen-2-YL)boronic acid analogs with dihalogenated substrates.

Radical Pathways of Boronic Acids in Photoredox Catalysis

Beyond traditional palladium-catalyzed cross-coupling, boronic acids and their derivatives have emerged as potent precursors for carbon-centered radicals under photoredox catalysis conditions. researchgate.net This approach provides access to novel bond formations under mild reaction conditions, driven by visible light.

The generation of radicals from boronic acids typically involves a single-electron transfer (SET) process. In many systems, a dual catalytic approach is employed, combining a photoredox catalyst with a Lewis base catalyst. nih.gov The Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine, interacts with the boronic acid (or its trimeric boroxine form) to generate a redox-active boronate complex. nih.gov Upon excitation by visible light, the photocatalyst can oxidize this complex, leading to the formation of a carbon radical through the cleavage of the C-B bond. nih.govorganic-chemistry.org

These photogenerated radicals can then participate in a variety of transformations, including additions to electron-deficient olefins (Giese-type additions), hydrogen atom transfer reactions, and radical-polar crossover reactions. ntnu.no One of the advantages of this methodology is its broad applicability to a wide range of alkyl and aryl boronic acids and esters. nih.gov

Mechanistic investigations have shown that the process can be highly efficient and atom-economical. For example, in some systems, the terminal oxidant is molecular oxygen from the air, avoiding the need for stoichiometric chemical oxidants. researchgate.net The intermediacy of alkyl radicals has been supported by trapping experiments and the observed reactivity patterns. The ability to generate radicals from stable and readily available boronic acid precursors under mild, light-driven conditions represents a significant advancement in synthetic methodology. nih.govntnu.no

Computational and Theoretical Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of reactions involving boronic acids. These theoretical studies provide deep insights into reaction pathways, transition state structures, and the origins of selectivity, complementing experimental observations.

Density Functional Theory (DFT) for Mechanistic Elucidation

DFT calculations are widely used to model the catalytic cycles of cross-coupling reactions involving arylboronic acids, such as the Suzuki-Miyaura reaction. These studies can elucidate the roles of various species in the reaction, including the catalyst, base, and solvent. For example, DFT has been employed to compare different potential catalytic cycles, such as those starting from a neutral Pd(0) complex versus an anionic palladium species.

Mechanistic investigations using DFT can map out the entire reaction pathway, including oxidative addition, transmetalation, and reductive elimination. For the crucial transmetalation step, calculations can model the interaction between the arylboronic acid (or its corresponding boronate) and the palladium complex, identifying the key transition state where the aryl group is transferred from boron to palladium. These studies have shown, for instance, that the base can play a direct role in the transition state, bridging the boron and palladium atoms. DFT has also been instrumental in explaining the enhanced reactivity of certain boronic acid derivatives and the origins of protodeboronation, identifying key interactions such as intramolecular hydrogen bonding that can stabilize transition states.

Energy Profile Analysis of Reaction Intermediates

A key output of DFT studies is the calculation of the free energy profile for a proposed reaction mechanism. This profile maps the relative energies of all reactants, intermediates, transition states, and products along the reaction coordinate. By identifying the highest energy barrier on this profile, the rate-determining step of the reaction can be determined.

For instance, in a rhodium-catalyzed ring-opening reaction of oxabenzonorbornadienes with arylboronic acids, DFT calculations of the free energy profile revealed that the protonolysis step was rate-determining. Similarly, in boron-catalyzed amidation reactions, computational studies have been used to compare the energy barriers of different proposed mechanistic pathways, suggesting that routes involving dimeric boron intermediates are energetically more favorable than previously accepted mechanisms.

Energy profile analysis also provides a quantitative basis for understanding selectivity. By comparing the activation energies for competing pathways leading to different products (e.g., regio- or stereoisomers), the origins of the observed selectivity can be rationalized. This predictive power makes computational analysis a vital component in the design of new catalysts and the optimization of reaction conditions for processes involving (3-Fluoronaphthalen-2-YL)boronic acid and its analogs.

Derivatization Strategies and Analogues of 3 Fluoronaphthalen 2 Yl Boronic Acid

Synthesis of Boronic Esters and Their Role in Synthesis

Boronic esters are crucial derivatives of (3-Fluoronaphthalen-2-YL)boronic acid, serving as protected forms that exhibit enhanced stability and solubility in organic solvents, making them easier to handle and purify. wikipedia.orgvt.edu The formation of these esters involves the condensation reaction between the boronic acid and a diol. wikipedia.org Cyclic boronic esters, such as dioxaborolanes (5-membered rings) and dioxaborinanes (6-membered rings), are commonly synthesized. wikipedia.orgwiley-vch.de

The choice of the diol is critical as it influences the stability and reactivity of the resulting boronic ester. For instance, pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is frequently used to form highly stable pinacol esters, which are amenable to various reaction conditions and chromatographic purification. chem-station.com Other diols like neopentyl glycol and catechol can also be employed. chem-station.com

These boronic esters are not merely protective groups; they are key intermediates in a multitude of organic transformations. Their primary role is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. wikipedia.orgnih.gov The (3-Fluoronaphthalen-2-YL)boronic esters can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to construct complex molecular architectures. nih.gov Beyond Suzuki-Miyaura reactions, these esters can participate in Chan-Lam couplings for C-N and C-O bond formation, as well as in rhodium-catalyzed addition reactions. wikipedia.org

Table 1: Common Diols for Boronic Ester Formation

| Diol Name | Resulting Ester Type | Key Features |

| Pinacol | Pinacol ester (a dioxaborolane) | High stability, crystalline, suitable for chromatography. chem-station.com |

| Neopentyl Glycol | Neopentylglycol ester (a dioxaborinane) | Stable cyclic ester. chem-station.com |

| Catechol | Catechol ester (a dioxaborolane) | Can be more reactive than pinacol esters in some cases. chem-station.com |

| 1,8-Diaminonaphthalene | Diaminonaphthaleneamide (dan) | Very stable due to N-B coordination, reducing Lewis acidity. chem-station.com |

| N-methyliminodiacetic acid | MIDA ester | Stable to various conditions, deprotected by basic hydrolysis. chem-station.com |

Common deprotection strategies include:

Hydrolysis: Acidic hydrolysis is a straightforward method, though it can sometimes require harsh conditions. chem-station.comnih.gov

Transesterification: This method involves reacting the boronic ester with another boronic acid or diol under equilibrium conditions to release the desired boronic acid. nih.gov A notable example is the use of diethanolamine (B148213) (DEA) to form a DEA-boronate adduct, which can then be easily hydrolyzed under mild acidic conditions. nih.govacs.org This two-step procedure is particularly useful for sensitive substrates. nih.govacs.org

Oxidative Cleavage: Reagents like sodium periodate (B1199274) can be used to cleave the diol portion of the ester, liberating the boronic acid. nih.gov

Conversion to Trifluoroborates: Boronic esters can be converted to potassium trifluoroborate salts using KHF₂, which are often crystalline and stable. The boronic acid can then be regenerated by hydrolysis. researchgate.net

Table 2: Selected Deprotection Methods for Boronic Esters

| Method | Reagents | Conditions | Key Advantages |

| Acidic Hydrolysis | HCl, H₂SO₄ | Aqueous or biphasic systems | Simple procedure. nih.gov |

| Transesterification with DEA | Diethanolamine (DEA), then mild acid (e.g., 0.1M HCl) | Two-step process, often at room temperature | Mild conditions, suitable for sensitive molecules. nih.govacs.org |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | Aqueous solvent systems | Effective for cleaving the diol. nih.gov |

| Trifluoroborate Formation and Hydrolysis | KHF₂, then TMSCl or LiOH | Two-step process | Intermediate trifluoroborates are stable and crystalline. researchgate.net |

Formation of Borinic Acid Derivatives

Borinic acids, with the general formula R₂B(OH), represent another class of derivatives obtainable from (3-Fluoronaphthalen-2-YL)boronic acid. mdpi.com The synthesis of unsymmetrical diarylborinic acids can be achieved through the addition of an organometallic reagent, such as an aryllithium or Grignard reagent, to a boronic ester of (3-Fluoronaphthalen-2-YL)boronic acid. mdpi.com For instance, reacting the pinacol ester of (3-Fluoronaphthalen-2-YL)boronic acid with a different aryl-lithium reagent would yield, after hydrolysis, the corresponding unsymmetrical diarylborinic acid. mdpi.com

These borinic acid derivatives are valuable in their own right, participating in cross-coupling reactions and serving as building blocks for more complex boron-containing structures. mdpi.com They can also form stable four-coordinated chelate derivatives with bidentate ligands like amino alcohols. mdpi.com

Development of Boronic-Imine Structured Compounds

The reaction of an arylboronic acid bearing an ortho-formyl or acetyl group with an amine, hydrazine, or hydroxylamine (B1172632) leads to the formation of iminoboronate compounds. nih.govnih.govchemrxiv.org These structures are characterized by an intramolecular dative bond between the imine nitrogen and the boron atom, which confers enhanced stability compared to simple imines. rsc.org

To generate a boronic-imine derivative from (3-Fluoronaphthalen-2-YL)boronic acid, a synthetic precursor such as (3-formyl-2-fluoronaphthalen-1-yl)boronic acid would be required. The condensation of this precursor with various amines would yield the corresponding boronic-imine compounds. nih.gov This strategy has been employed to synthesize libraries of compounds with potential biological activities, including anticancer and antimicrobial properties. nih.govsemanticscholar.org The formation of these iminoboronates is often rapid and can be considered a type of "click reaction". rsc.org

Metalated Naphthalene (B1677914) Boronic Acid Derivatives

While not extensively documented specifically for (3-Fluoronaphthalen-2-YL)boronic acid, the principles of organometallic chemistry allow for the generation of metalated derivatives. Directed ortho-metalation is a powerful strategy where a directing group on the naphthalene ring system can guide the deprotonation by a strong base (like an organolithium reagent) to a specific position. The resulting lithiated species can then be trapped with a boron electrophile to introduce a boronic acid group. Conversely, existing naphthalene boronic acids can be subjected to further functionalization, including metalation at other positions on the ring, to create multifunctional building blocks for advanced materials and complex molecule synthesis.

Bioorthogonal Reactants and Chemical Labeling Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov Boronic acids, including derivatives of (3-Fluoronaphthalen-2-YL)boronic acid, are emerging as valuable tools in this field. nih.govresearchgate.net Their utility stems from several unique reactivities:

Boronic Ester Formation: The reversible formation of boronic esters with cis-1,2-diols is a key interaction. Since many biological molecules, such as carbohydrates on cell surfaces, contain diol functionalities, boronic acids can be used for labeling and sensing applications. acs.org

Iminoboronate Formation: The rapid and stable formation of iminoboronates between 2-formylarylboronic acids and hydrazides or other amine derivatives provides a robust bioorthogonal ligation strategy for labeling proteins and other biomolecules. nih.govresearchgate.net

Tetrazine Ligation: Vinylboronic acids have been shown to react efficiently with tetrazines in a bioorthogonal manner, offering a valuable addition to the chemical biology toolbox for in vivo labeling. acs.orgnih.gov

These strategies allow for the site-selective modification of proteins and other biomolecules, enabling their visualization and study within a cellular context. nih.govdntb.gov.ua

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. Derivatization of analytes can enhance their separation and identification by IM-MS. Boronic acid derivatization has been demonstrated as an effective strategy for improving the structural selectivity of carbohydrate analysis by IM-MS. nih.govrsc.org

By reacting (3-Fluoronaphthalen-2-YL)boronic acid with carbohydrates, stable boronate ester adducts are formed. These adducts have distinct drift times in the ion mobility spectrometer compared to the underivatized sugars, facilitating their separation and identification. This approach can be particularly useful for distinguishing between isomeric carbohydrates. While direct analysis of boronic acids by mass spectrometry can be complicated by the formation of dimers and trimers (boroxines), derivatization into esters or the use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) can provide clearer spectra. nih.govresearchgate.netrsc.org

Advanced Spectroscopic and Theoretical Characterization of Naphthalene Boronic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boron Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds, including (3-Fluoronaphthalen-2-YL)boronic acid. A multi-nuclear approach involving ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would provide a comprehensive characterization.

¹H and ¹³C NMR: These spectra are used to confirm the carbon-hydrogen framework of the naphthalene (B1677914) ring system. The chemical shifts and coupling constants of the aromatic protons and carbons provide information about the substitution pattern.

¹¹B NMR: This technique is particularly informative for studying boronic acids. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9%, spin I=3), with ¹¹B being more commonly used due to its higher sensitivity and smaller quadrupole moment. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a trigonal planar sp²-hybridized boronic acid like (3-Fluoronaphthalen-2-YL)boronic acid, the ¹¹B resonance typically appears in the range of 27–33 ppm. sdsu.eduacs.org Upon interaction with Lewis bases or formation of a boronate ester, the boron center becomes sp³-hybridized, resulting in a significant upfield shift to approximately 6–13 ppm. nsf.govresearchgate.net This makes ¹¹B NMR an excellent method for monitoring reactions and binding events at the boron center. nsf.gov

¹⁹F NMR: The presence of a fluorine atom provides an additional, highly sensitive NMR probe. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it a powerful tool for confirming the presence and electronic environment of the fluorine substituent on the naphthalene ring. acs.orgrsc.org

A common challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can lead to broadened signals or the presence of multiple species in solution. This issue is often overcome by performing the analysis in a solvent like methanol-d₄, which can break up the boroxine structure.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons on the naphthalene ring. |

| ¹³C | 110 - 140 | Aromatic carbons. The carbon directly bonded to boron (ipso-carbon) can be difficult to observe due to quadrupolar broadening. nih.gov |

| ¹¹B | 27 - 33 | Characteristic for sp²-hybridized trigonal planar boronic acids. sdsu.edu |

| ¹⁹F | -100 to -120 | Typical range for fluoroaromatic compounds, sensitive to substituents. researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of (3-Fluoronaphthalen-2-YL)boronic acid. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used for the analysis of boronic acids.

The analysis of boronic acids by MS can be complicated by their tendency to form boroxines or other adducts in the ion source. rsc.orgresearchgate.net However, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The presence of boron is often indicated by a characteristic isotopic pattern arising from its two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which are separated by approximately 1 atomic mass unit.

| Species | Formula | Expected m/z ([M+H]⁺ for ¹¹B) |

|---|---|---|

| Molecular Ion | [C₁₀H₈BFO₂]⁺ | 190.06 |

| Protonated Molecule | [C₁₀H₉BFO₂]⁺ | 191.07 |

| Sodium Adduct | [C₁₀H₈BFO₂Na]⁺ | 213.05 |

| Boroxine (Trimer) | [C₃₀H₁₈B₃F₃O₃]⁺ | 516.15 |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a compound like (3-Fluoronaphthalen-2-YL)boronic acid, this technique would provide exact bond lengths, bond angles, and details of intermolecular interactions.

Arylboronic acids typically exhibit well-defined packing structures in the solid state, dominated by strong intermolecular hydrogen bonds. researchgate.net The B(OH)₂ groups of two molecules commonly form a hydrogen-bonded dimer, creating a stable eight-membered ring. wiley-vch.de These dimeric units then further self-assemble into extended networks or layered structures, often influenced by other intermolecular forces such as π-π stacking between the aromatic naphthalene rings. researchgate.net The planarity of the naphthalene system and the C-B bond length would be key parameters determined from such a study.

| Parameter | Typical Value |

|---|---|

| C-B Bond Length | ~1.55 Å |

| B-O Bond Length | ~1.37 Å |

| O-H···O Hydrogen Bond Length | ~2.75 Å |

| C-B-O Bond Angle | ~120° |

Computational Chemistry for Structural and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. lodz.pl DFT calculations can predict a wide range of properties for (3-Fluoronaphthalen-2-YL)boronic acid, including its geometry, electronic structure, and spectroscopic characteristics, providing insights that can be difficult to obtain experimentally. wiley-vch.de

Conformational Analysis and Rotational Barriers

The B(OH)₂ group is relatively free to rotate about the C-B single bond. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformation (the global minimum) and the energy barriers to rotation. nih.gov For (3-Fluoronaphthalen-2-YL)boronic acid, the lowest energy conformation is likely one where the B(OH)₂ group is coplanar with the naphthalene ring to maximize conjugation, but this can be influenced by steric interactions with adjacent atoms. Understanding these rotational barriers is important as the conformation can affect reactivity and intermolecular interactions. researchgate.netnih.gov

Intermolecular Interactions in Crystal Structures

Computational models can be used to analyze and quantify the non-covalent interactions that govern the crystal packing. researchgate.net For (3-Fluoronaphthalen-2-YL)boronic acid, this would involve modeling the hydrogen bonding between the boronic acid groups and the π-π stacking interactions between the naphthalene rings. acs.org These calculations can determine the strength of these interactions, helping to explain the observed solid-state structure and physical properties of the material.

Modeling of Reaction Pathways and Transition States

Boronic acids are cornerstone reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govchemrxiv.org DFT calculations are extensively used to model the complex catalytic cycle of this reaction. iciq.orgacs.org For a reaction involving (3-Fluoronaphthalen-2-YL)boronic acid, computational modeling could be used to investigate the energetics of each elementary step:

Oxidative Addition: The initial step where the palladium catalyst inserts into the bond of an aryl halide.

Transmetalation: The key step where the naphthalene group is transferred from the boron atom to the palladium center. The mechanism and energy barrier of this step are of significant interest.

Reductive Elimination: The final step where the new C-C bond is formed and the palladium catalyst is regenerated.

Future Perspectives and Emerging Trends in Fluoronaphthalene Boronic Acid Research

Development of Novel Catalytic Systems for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of novel catalytic systems remains a vibrant area of research. For fluorinated boronic acids like (3-Fluoronaphthalen-2-YL)boronic acid, future efforts will likely concentrate on creating catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions.

One promising direction is the use of nickel-based catalysts as a more economical and sustainable alternative to palladium. semanticscholar.org Research has shown that nickel catalysts can be highly effective for the cross-coupling of aryl fluorosulfonates with boronic acids, even for electron-rich substrates where palladium catalysts may falter. semanticscholar.org The development of specialized ligands, such as SPhos, has also been shown to improve the stability and reactivity of palladium catalysts in challenging cross-coupling reactions involving alkylboron reagents. mdpi.com

Future catalytic systems may also focus on overcoming common side reactions such as protodeboronation, which can reduce the efficiency of the desired coupling. mdpi.com Stoichiometric model reactions and low-temperature NMR studies are becoming increasingly important tools to understand the intricate mechanisms of transmetalation, which is a critical step in the catalytic cycle. nih.gov This deeper mechanistic understanding will pave the way for the rational design of next-generation catalysts tailored for specific and challenging transformations.

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalyst System | Key Features | Potential Advantages |

| Palladium-based with specialized ligands (e.g., SPhos) | High efficiency and broad substrate scope. mdpi.com | Improved stability and reactivity, particularly for challenging substrates. mdpi.com |

| Nickel-based catalysts | More economical and sustainable alternative to palladium. semanticscholar.org | Effective for electron-rich substrates and can offer complementary reactivity. semanticscholar.org |

| Catalysts designed to minimize protodeboronation | Focus on improving reaction efficiency by reducing side reactions. mdpi.com | Higher yields and cleaner reaction profiles. mdpi.com |

Advancements in Stereoselective Synthesis

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While traditional Suzuki-Miyaura couplings are not inherently stereoselective, there is a growing interest in developing asymmetric variations of this reaction. Future research in this area will likely focus on the design of chiral ligands and catalysts that can induce enantioselectivity in reactions involving (3-Fluoronaphthalen-2-YL)boronic acid.

Recent breakthroughs in catalytic asymmetric cross-coupling reactions have demonstrated the potential to create enantiomerically enriched products from racemic starting materials. springernature.com For example, rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have been successfully employed to synthesize chiral cyclic allylic products. springernature.com Another innovative approach involves the palladium-catalyzed desymmetric C-N cross-coupling of prochiral substrates to generate boron-stereogenic compounds with high enantioselectivity. nih.gov

The development of asymmetric protocols for the synthesis of fluorinated aminophosphonates and aminophosphonic acids also highlights the progress in this field. researchgate.net These methods often rely on catalytic enantioselective reductions or additions to achieve high levels of stereocontrol. researchgate.net As our understanding of asymmetric catalysis deepens, we can expect to see the emergence of new methods that allow for the precise, stereocontrolled incorporation of the (3-fluoronaphthalen-2-yl) moiety into complex chiral molecules.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the way organic synthesis is performed. Flow chemistry, in particular, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The integration of (3-Fluoronaphthalen-2-YL)boronic acid chemistry with these sustainable methodologies is a key area for future development.

Continuous flow systems have already been successfully applied to the multigram-scale synthesis of boronic acids using organolithium chemistry, achieving reaction times of less than a second and high throughput. organic-chemistry.org This approach not only accelerates the synthesis of building blocks like (3-Fluoronaphthalen-2-YL)boronic acid but also allows for precise control over reaction parameters, leading to higher yields and purity. organic-chemistry.org

Future research will likely focus on expanding the scope of flow chemistry to encompass a wider range of reactions involving fluoronaphthalene boronic acids, including multi-step syntheses. Furthermore, there is a growing emphasis on conducting life cycle assessments (LCA) to quantify the environmental impact of chemical processes. rsc.org By combining flow chemistry with the use of greener solvents and more efficient catalysts, researchers aim to develop synthetic routes that are not only chemically efficient but also environmentally benign. rsc.org

Exploration of New Reactivity Modes and Transformations

While cross-coupling reactions are the most common application of boronic acids, there is a wealth of untapped potential in exploring new reactivity modes and transformations. The unique electronic properties of (3-Fluoronaphthalen-2-YL)boronic acid, arising from the interplay between the electron-withdrawing fluorine atom and the extended π-system of the naphthalene (B1677914) core, make it an intriguing substrate for such investigations.

Recent research has begun to uncover the diverse reactivity of organoboron compounds beyond their traditional role in cross-coupling. nih.gov For instance, borinic acids, which are closely related to boronic acids, are being explored for their applications in catalysis and as bioactive compounds. nih.gov The enhanced Lewis acidity of borinic acids compared to their boronic acid counterparts opens up new avenues for catalytic applications. nih.gov

Future investigations may focus on leveraging the Lewis acidic nature of the boron center in (3-Fluoronaphthalen-2-YL)boronic acid to catalyze novel reactions or to act as a sensor for anions. Additionally, the development of new methods for the direct C-H borylation of aromatic compounds could provide more atom-economical routes to this and other fluorinated naphthalene boronic acids. oaepublish.com The exploration of photochemical and photoinduced reactions involving boron reagents is another exciting frontier that could lead to the discovery of unprecedented transformations. oaepublish.com

Application in Advanced Materials and Functional Systems

The unique photophysical and electronic properties of fluorinated aromatic compounds make them highly desirable components for advanced materials. The incorporation of the (3-fluoronaphthalen-2-yl) moiety into polymers, dendrimers, and other functional systems is a promising area for future research with potential applications in organic electronics, sensing, and bioimaging.

Three-coordinate organoboron compounds are known to be excellent π-acceptors in conjugated organic chromophores, a property that can be finely tuned by modifying the substituents on the boron atom and the aromatic framework. rsc.org This makes them attractive building blocks for materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and as anion-selective sensors. rsc.org

The electron-deficient nature of the boron center, enhanced by the presence of the fluorine atom, can lead to unique properties in the resulting materials. mdpi.com Future research will likely focus on the synthesis and characterization of novel polymers and small molecules incorporating (3-Fluoronaphthalen-2-YL)boronic acid, with the aim of developing new materials for applications such as electron transport layers in OLEDs, fluorescent probes for biological imaging, and components of advanced functional systems.

Q & A

[Basic] What are the common synthetic routes for preparing (3-Fluoronaphthalen-2-YL)boronic acid, and what key reaction parameters must be optimized?

Methodological Answer:

The synthesis of (3-Fluoronaphthalen-2-YL)boronic acid typically employs the Suzuki-Miyaura cross-coupling reaction , a widely used method for arylboronic acid preparation. Key steps include:

- Substrate selection : Use fluorinated naphthalene precursors (e.g., 3-fluoronaphthalene derivatives) and boronating agents like bis(pinacolato)diboron.

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) enhance coupling efficiency .

- Reaction conditions : Maintain anhydrous conditions, use polar aprotic solvents (e.g., THF), and optimize temperature (typically 80–100°C) to prevent deboronation.

- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream applications.

[Basic] Which analytical techniques are most effective for confirming the structural integrity of (3-Fluoronaphthalen-2-YL)boronic acid?

Methodological Answer:

Structural validation requires a multi-technique approach:

- X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., C1–B1 bond angles: 118.27–123.72°, as in structurally similar naphthylboronic acids) .

- NMR spectroscopy : ¹¹B NMR identifies boron environments (δ ~30 ppm for trigonal planar boronic acids).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while LC-MS/MS detects trace impurities .

[Advanced] How do polymorphic forms of arylboronic acids affect their reactivity in cross-coupling reactions, and what strategies exist to control polymorphism?

Methodological Answer:

Polymorphism in arylboronic acids (e.g., naphthyl derivatives) arises from variations in hydrogen-bond networks and crystal packing, impacting solubility and reactivity. Strategies include:

- Crystallization control : Adjust solvent polarity (e.g., ethanol vs. DMSO) to favor specific polymorphs .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies stable forms.

- Co-crystallization : Additives like crown ethers can stabilize desired polymorphs.

Table 1 : Structural variations in naphthylboronic acid polymorphs (from ):

| Bond Angle (°) | Polymorph A | Polymorph B |

|---|---|---|

| C1–B1–O1 | 121.32 | 119.8 |

| C10–C1–B1 | 123.72 | 121.23 |

[Advanced] What methodological considerations are critical when developing LC-MS/MS protocols for detecting boronic acid impurities at sub-ppm levels?

Methodological Answer:

For trace impurity analysis (e.g., <1 ppm in pharmaceuticals):

- Ionization mode : Use negative-ion MRM for underivatized boronic acids to enhance sensitivity .

- Column selection : C18 columns with acidic mobile phases (0.1% formic acid) improve retention and peak shape.

- Validation parameters :

- LOD/LOQ : Establish using serial dilution (e.g., LOD ≤ 0.1 ppm).

- Matrix effects : Spike-and-recovery tests in drug substance matrices.

[Advanced] How can kinetic studies of boronic acid-diol interactions inform the design of real-time glucose sensors?

Methodological Answer:

Stopped-flow kinetics reveal binding rates critical for sensor response times:

- kon measurement : For (3-Fluoronaphthalen-2-YL)boronic acid, use fluorescence quenching with sugars (e.g., D-fructose kon ~10³ M⁻¹s⁻¹) .

- Thermodynamic vs. kinetic selectivity : Fast-binding sugars (e.g., fructose) may dominate sensor signals despite lower affinity.

- Sensor optimization : Balance kon and koff rates to achieve equilibrium within seconds for real-time monitoring .

[Advanced] What experimental approaches resolve contradictions in crystallographic data between different studies of structurally similar boronic acids?

Methodological Answer:

Discrepancies in bond angles (e.g., C10–C1–B1: 123.72° vs. 121.23° ) arise from:

- Refinement methods : Use software like SHELXL for accurate hydrogen placement .

- Temperature effects : Low-temperature XRD reduces thermal motion artifacts.

- Supporting data : Validate with spectroscopic (IR, Raman) and computational (DFT) analyses .

[Basic] What role does the fluorine substituent play in the electronic properties and Suzuki-Miyaura coupling efficiency of (3-Fluoronaphthalen-2-YL)boronic acid?

Methodological Answer:

The electron-withdrawing fluorine at the 3-position:

- Enhances electrophilicity : Increases boron’s Lewis acidity, accelerating transmetallation in Suzuki couplings.

- Stabilizes intermediates : Fluorine’s inductive effect reduces side reactions (e.g., protodeboronation) .

- Directs regioselectivity : Ortho/para fluorine positioning influences cross-coupling outcomes .

[Advanced] How can computational modeling complement experimental data in predicting the mutagenic potential of boronic acid impurities in pharmaceuticals?

Methodological Answer:

- QSAR models : Predict mutagenicity via structural alerts (e.g., boronic acid motifs interacting with DNA repair enzymes) .

- Docking studies : Simulate binding to Ames test targets (e.g., Salmonella typhimurium enzymes).

- Validation : Correlate computational predictions with in vitro assays (e.g., Ames II™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.